molecular formula C10H10FN3 B022034 (6-Fluoro-4-methylquinolin-2-yl)hydrazine CAS No. 108099-80-5

(6-Fluoro-4-methylquinolin-2-yl)hydrazine

Cat. No. B022034
M. Wt: 191.2 g/mol
InChI Key: WGNGYXUMBBDTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoro-4-methylquinolin-2-yl)hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazine derivative that has shown promising results in the development of new drugs, pesticides, and agrochemicals.

Mechanism Of Action

The mechanism of action of (6-Fluoro-4-methylquinolin-2-yl)hydrazine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the targeted microorganisms. This inhibition leads to the disruption of key metabolic pathways, ultimately resulting in the death of the microorganisms.

Biochemical And Physiological Effects

Studies have shown that (6-Fluoro-4-methylquinolin-2-yl)hydrazine has low toxicity and is well-tolerated in animals. It has been shown to have minimal effects on biochemical and physiological processes in the body and does not cause significant changes in blood parameters or organ function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (6-Fluoro-4-methylquinolin-2-yl)hydrazine in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research and development of (6-Fluoro-4-methylquinolin-2-yl)hydrazine. One potential direction is the development of new drugs for the treatment of drug-resistant tuberculosis and malaria. Another direction is the development of new pesticides and agrochemicals that are more effective and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, (6-Fluoro-4-methylquinolin-2-yl)hydrazine is a promising compound that has shown potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have low toxicity and minimal effects on biochemical and physiological processes in animals. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (6-Fluoro-4-methylquinolin-2-yl)hydrazine involves the reaction of 6-fluoro-4-methylquinoline-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is typically high, and the purity of the product can be achieved through various purification techniques.

Scientific Research Applications

(6-Fluoro-4-methylquinolin-2-yl)hydrazine has been extensively studied for its potential applications in drug discovery, agrochemicals, and pesticides. It has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, tuberculosis, and malaria. It has also shown potential as a pesticide and agrochemical due to its ability to inhibit the growth of harmful microorganisms.

properties

CAS RN

108099-80-5

Product Name

(6-Fluoro-4-methylquinolin-2-yl)hydrazine

Molecular Formula

C10H10FN3

Molecular Weight

191.2 g/mol

IUPAC Name

(6-fluoro-4-methylquinolin-2-yl)hydrazine

InChI

InChI=1S/C10H10FN3/c1-6-4-10(14-12)13-9-3-2-7(11)5-8(6)9/h2-5H,12H2,1H3,(H,13,14)

InChI Key

WGNGYXUMBBDTJN-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)NN

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)NN

synonyms

2(1H)-Quinolinone,6-fluoro-4-methyl-,hydrazone(9CI)

Origin of Product

United States

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